3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C9H7F3N2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-5-3-13-8-7(5)2-6(4-14-8)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
PQZCMUOOUBTMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, including cyclization reactions. One common approach involves the reaction of 3-bromo-2-nitropyridine with butyl lithium followed by cyclization to yield the desired compound. This process typically requires specific conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium.
- Reduction : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride in anhydrous ether.
- Substitution : The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions, often involving nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include:
- Oxidation : Corresponding carboxylic acids or ketones.
- Reduction : Amines or alcohols.
- Substitution : Various substituted pyrrolo[2,3-b]pyridines.
Data Table Example (Hypothetical)
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | 70% |
| Reduction | Lithium aluminum hydride | Anhydrous ether | 80% |
| Substitution | Sodium methoxide | Methanol | 60% |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Key Analogs and Their Properties
Key Observations:
Substituent Effects on Potency :
- The 3-methyl analog exhibits superior inhibitory activity (IC₅₀ = 303 nM) compared to the 3-fluoro derivative (IC₅₀ = 2800 nM), highlighting the importance of steric compatibility over electronegativity in kinase binding .
- Halogenation at position 3 (e.g., iodo or bromo) reduces activity due to increased steric hindrance and molecular weight .
Role of the Trifluoromethyl Group :
Key Observations:
- Synthetic Flexibility : The 5-CF₃ core allows modular derivatization. For instance, methyl or halide groups are introduced via aldehyde condensations or electrophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
